1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
CAS No. |
1042308-21-3 |
|---|---|
Molecular Formula |
C14H9F3N2O |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)18-13(19)20/h1-8H,(H,18,20) |
InChI Key |
LSLPLXBGVQTMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation
The trifluoromethylphenyl moiety is introduced via N-alkylation of the benzimidazolone nitrogen. A two-step approach is employed:
-
Protection of the Benzimidazolone Nitrogen
Ethyl chloroformate reacts with the benzimidazolone in the presence of K₂CO₃ to form ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate , protecting the nitrogen for subsequent functionalization. -
Alkylation with 4-(Trifluoromethyl)benzyl Bromide
The protected intermediate undergoes nucleophilic substitution with 4-(trifluoromethyl)benzyl bromide in 2-MeTHF under reflux (90°C for 10 hours). Deprotection via hydrolysis yields the target compound.
Optimization Notes
Ullmann-Type Coupling
An alternative route employs Ullmann coupling to attach the 4-(trifluoromethyl)phenyl group directly to the benzimidazolone core. This method uses a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., trans-N,N’-dimethylcyclohexane-1,2-diamine) in dimethylformamide (DMF) at 110°C.
Key Advantages
Limitations
Alternative Synthetic Pathways
Reductive Amination
A modified approach involves reductive amination of 2-nitroaniline derivatives followed by cyclization:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, cyclization of 1,2-phenylenediamine with CDI under microwave conditions (150°C, 20 minutes) achieves 95% conversion. Subsequent alkylation steps are similarly accelerated, reducing total synthesis time by 60%.
Characterization and Analytical Data
Spectroscopic Validation
-
FTIR: A strong absorption band at ~1700 cm⁻¹ confirms the C=O stretch of the benzimidazolone ring. The trifluoromethyl group exhibits characteristic C-F stretches at 1100–1200 cm⁻¹.
-
¹H NMR: Aromatic protons of the benzimidazolone core appear as multiplet signals at δ 6.8–7.2 ppm, while the 4-(trifluoromethyl)phenyl group shows a singlet at δ 7.6–7.8 ppm.
-
Mass Spectrometry: Molecular ion peaks at m/z = 295.1 (M+H⁺) align with the theoretical molecular weight.
Purity Assessment
-
HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.
-
Melting Point: 180–182°C (decomposition observed above 185°C).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adoption of continuous flow systems enhances reproducibility and safety for large-scale synthesis:
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzodiazolone core, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a benzodiazole ring structure with a trifluoromethyl group attached to the phenyl moiety. Its unique electronic properties, attributed to the trifluoromethyl substituent, enhance its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of benzodiazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial membranes, leading to cell lysis. Studies suggest that nitrogen-containing heterocycles like benzodiazoles possess broad-spectrum antibacterial activity .
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of more complex nitrogen heterocycles. For example, it can be utilized in palladium-catalyzed reactions to form various N-aryl tetrahydroquinolinone derivatives. These derivatives are valuable in drug discovery due to their diverse biological activities .
Photocatalytic Reactions
Recent advancements have explored the use of this compound in photocatalytic applications. The electron-donor-acceptor complex formed during reactions involving this compound allows for efficient transformations under mild conditions using visible light . This method reduces the need for harsh reaction conditions and toxic catalysts.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial | Showed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Synthetic Utility | Successfully synthesized novel N-aryl derivatives leading to compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The benzodiazol-2-one core is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Analysis of Substituent Effects
Trifluoromethyl (-CF₃) vs. Chlorine (-Cl):
The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to Domperidone’s chlorine substituent. This enhances membrane permeability and metabolic resistance, making it more suitable for central nervous system (CNS) targeting .Piperazine Linkers (Flibanserin):
Flibanserin’s piperazine-ethyl linker extends its interaction with serotonin receptors, a feature absent in the target compound. This structural difference underpins Flibanserin’s specific 5-HT receptor activity .Bromine and Piperidinyl Groups:
Bromination at the benzodiazol-2-one core (e.g., 4-bromo derivative in ) introduces steric bulk and reactivity for cross-coupling reactions, enabling diversification into kinase inhibitors.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP):
The trifluoromethyl group elevates the LogP of the target compound (~3.2) compared to Domperidone (LogP ~2.8), favoring better blood-brain barrier penetration . - Aqueous Solubility: Electron-withdrawing substituents like -CF₃ reduce solubility in polar solvents. However, formulations with cyclodextrins or salt formation (e.g., Flibanserin hydrochloride) mitigate this .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C15H12F3N2O
- Molecular Weight : 279.26 g/mol
- Structure : The compound features a benzodiazole ring system substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Gram-positive bacteria such as Staphylococcus aureus. They demonstrated low minimum inhibitory concentrations (MICs), indicating potent bactericidal effects and a low tendency for resistance development .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Effective against S. aureus |
| Compound B | 1.0 | Moderate activity against MRSA |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against colon cancer cell lines .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This includes inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that it may act as an inhibitor of protein kinases such as Pim and Aurora kinases .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of trifluoromethyl-containing compounds, this compound was part of a series that showed remarkable activity against both planktonic and biofilm-forming Staphylococcus aureus. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Study 2: Anticancer Properties
Another significant study focused on the anticancer properties of benzodiazole derivatives including our compound. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study provided evidence for the role of these compounds in modulating cell cycle progression and promoting cell death in tumor models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, and what are their respective yields and limitations?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation and functionalization. For example, a benzodiazepine core (e.g., 2,3-dihydro-1H-1,3-benzodiazol-2-one) may undergo substitution at the phenyl ring using trifluoromethyl-containing electrophiles. Acylation or alkylation under basic conditions (e.g., with NaH or K₂CO₃ in DMF) is often employed to introduce the 4-(trifluoromethyl)phenyl group . Limitations include low regioselectivity in cyclization steps and sensitivity of the trifluoromethyl group to harsh reaction conditions (e.g., strong acids/bases), which may reduce yields to ~40–60% .
Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the dihydrobenzodiazolone NH proton (δ 10–12 ppm, broad singlet) and aromatic protons from the trifluoromethylphenyl group (δ 7.5–8.5 ppm, doublets from para-substitution). The absence of aliphatic protons confirms successful cyclization .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~160–170 ppm. The CF₃ group shows a quartet (¹JCF ≈ 270 Hz) at ~120–125 ppm .
- IR : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm core functionality .
Q. What are the key solubility and stability parameters researchers must consider during experimental design?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies indicate sensitivity to light and moisture, requiring storage under inert atmospheres (N₂/Ar) at –20°C. Degradation products (e.g., hydrolyzed benzodiazolone) can be monitored via HPLC with a C18 column (MeCN/H₂O gradient) .
Advanced Research Questions
Q. What strategies can be employed to optimize the cyclization step in the synthesis of this benzodiazolone derivative to enhance regioselectivity?
- Methodological Answer : Regioselective cyclization can be achieved using templating agents (e.g., LiCl in DMF) to preorganize intermediates . Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency by reducing side products. Computational modeling (DFT) of transition states helps identify optimal steric and electronic conditions for cyclization .
Q. How can researchers resolve contradictions in reported biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., receptor binding assays) may arise from variations in assay conditions (e.g., buffer pH, temperature). Standardization using reference compounds (e.g., diazepam for GABAₐ receptor studies) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reliability . Meta-analysis of structural analogs (e.g., substituent effects on the phenyl ring) can clarify structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets, and how do they compare with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding modes to targets like GABAₐ receptors. Free-energy perturbation (FEP) calculations refine affinity estimates. Validation against X-ray crystallography (e.g., PDB ID 6HUP) shows RMSD < 2.0 Å for ligand poses, but discrepancies in ΔG values (±1.5 kcal/mol) highlight the need for hybrid QM/MM approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
